molecular formula C17H18ClNO5S B2439618 Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate CAS No. 425626-62-6

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Cat. No. B2439618
CAS RN: 425626-62-6
M. Wt: 383.84
InChI Key: UWRCMNVOYWDVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate, also known as Methyl NSG, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the class of glycine derivatives and is synthesized through a multistep process involving various chemical reactions. In

Mechanism of Action

The mechanism of action of Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG involves the potentiation of the glycine-induced currents in the α1 and α3 glycine receptors. This potentiation occurs through the binding of Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG to a specific site on the receptor, which enhances the affinity of the receptor for glycine. This results in an increase in the chloride ion influx into the cell, leading to hyperpolarization of the cell membrane and inhibition of neuronal activity.
Biochemical and Physiological Effects:
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has been shown to have various biochemical and physiological effects. In vitro studies have shown that Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG selectively activates homomeric α1 and α3 glycine receptors and potentiates the glycine-induced currents in these receptors. In vivo studies have shown that Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has analgesic effects and can reduce pain sensitivity in animal models of neuropathic pain. Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has also been shown to improve sleep quality and motor coordination in animal models.

Advantages and Limitations for Lab Experiments

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has several advantages for lab experiments. It is a highly selective agonist of homomeric α1 and α3 glycine receptors, which allows for the specific study of these receptors. Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG also has a long duration of action, which makes it suitable for in vivo studies. However, Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to prepare solutions for experiments. Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG is also relatively expensive compared to other glycine receptor agonists.

Future Directions

There are several future directions for the study of Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG. One direction is to explore the role of glycine receptors in the pathophysiology of various neurological disorders such as epilepsy, Alzheimer's disease, and schizophrenia. Another direction is to develop more potent and selective agonists of glycine receptors for therapeutic use. Additionally, the development of new synthesis methods for Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG and other glycine receptor agonists could lead to more efficient and cost-effective production of these compounds.

Synthesis Methods

The synthesis of Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG involves a multistep process that starts with the reaction of 3-chloro-4-methoxyaniline with 4-methylbenzenesulfonyl chloride in the presence of a base to form 3-chloro-4-methoxy-N-(4-methylbenzenesulfonyl)aniline. This intermediate is then reacted with glycine methyl ester hydrochloride in the presence of a base to form Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has been extensively used in scientific research as a tool to study the biological activity of glycine receptors. Glycine receptors are a type of ionotropic receptor that mediates the inhibitory neurotransmission in the central nervous system. Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has been shown to selectively activate homomeric α1 and α3 glycine receptors and potentiate the glycine-induced currents in these receptors. This property of Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate NSG has been used to study the role of glycine receptors in various physiological processes such as pain modulation, sleep regulation, and motor coordination.

properties

IUPAC Name

methyl 2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO5S/c1-12-4-7-14(8-5-12)25(21,22)19(11-17(20)24-3)13-6-9-16(23-2)15(18)10-13/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRCMNVOYWDVNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

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